molecular formula C6H9N3 B056795 4-Methylpyridine-2,6-diamine CAS No. 38439-33-7

4-Methylpyridine-2,6-diamine

Cat. No.: B056795
CAS No.: 38439-33-7
M. Wt: 123.16 g/mol
InChI Key: HUQGLWLBOCSVMD-UHFFFAOYSA-N
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Description

4-Methylpyridine-2,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystallography and Structural Chemistry :

    • Crystal Structure Analysis : Stöger et al. (2014) analyzed the crystal structure of a compound involving 4-Methylpyridine-2,6-diamine, observing its planarity and intermolecular interactions (Stöger, Weil, Bichler, Eder, & Kirchner, 2014).
    • Adduct Formation and Spectroscopic Behavior : Majerz, Sawka-Dobrowolska, and Sobczyk (1993) studied the structure and spectroscopic properties of an adduct involving a variant of 4-Methylpyridine (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).
  • Materials Science and Polymer Chemistry :

    • Soluble and Thermally Stable Polyimides : Gu et al. (2015) synthesized a series of polyimides using a triphenylpyridine-containing aromatic diamine monomer, demonstrating excellent solubility and thermal stability (Gu, Sun, Gong, Zhang, Gong, Liu, & Wang, 2015).
    • Chemosensors and Fluorescent Polyimides : Wang, Liou, Liaw, and Chen (2008) developed a novel fluorescent poly(pyridine-imide) chemosensor with good thermal stability and unique optical properties (Wang, Liou, Liaw, & Chen, 2008).
  • Organometallic Chemistry and Catalysis :

    • Zirconium and Hafnium Complexes : Tonzetich, Schrock, Hock, and Müller (2005) prepared zirconium and hafnium complexes using a ligand related to this compound, exploring their structure and reactivity (Tonzetich, Schrock, Hock, & Müller, 2005).
    • Water Oxidation Catalysis : Zong and Thummel (2005) reported on the synthesis of Ru complexes for water oxidation, utilizing derivatives of 4-Methylpyridine (Zong & Thummel, 2005).

Safety and Hazards

4-Methylpyridine-2,6-diamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure, may cause respiratory irritation, serious eye irritation, and skin irritation. It is toxic in contact with skin and if swallowed .

Mechanism of Action

Target of Action

It’s known that pyridine derivatives are widely used in various industries, including pharmaceuticals, and can interact with a range of biological targets .

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions due to the presence of the pyridine ring and the amino groups . The presence of the methyl group at the 4th position might influence its reactivity and interaction with its targets.

Biochemical Pathways

While specific biochemical pathways involving 4-Methylpyridine-2,6-diamine are not well-studied, it’s known that certain bacteria can degrade pyridine derivatives. For instance, a strain of Arthrobacter sp. has been found to degrade 2,6-dimethylpyridine . The degradation process involves various biochemical pathways and results in the formation of intermediate products .

Pharmacokinetics

The compound’s physicochemical properties such as its molecular weight (12316 g/mol) and its solubility might influence its bioavailability .

Result of Action

For instance, certain pyridine derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Moreover, its action and efficacy might be influenced by the presence of specific enzymes or proteins in the biological environment .

Properties

IUPAC Name

4-methylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQGLWLBOCSVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191761
Record name 4-Methylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38439-33-7
Record name 4-Methyl-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38439-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpyridine-2,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038439337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridine-2,6-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the atoms in N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, and are there any notable features in its crystal structure?

A1: The research paper describes the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, a derivative of 4-Methylpyridine-2,6-diamine. The study reveals that the methylpyridine-2,6-diamine moiety of the molecule is nearly planar []. Interestingly, one of the phosphorus atoms lies within this plane, while the other is significantly displaced []. This asymmetry in the molecule's structure is a key finding. The crystal packing analysis indicates that the molecules within the crystal primarily interact through weak van der Waals forces, without any strong directional interactions [].

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